Product packaging for ICI-230487(Cat. No.:CAS No. 155944-23-3)

ICI-230487

Cat. No.: B1684408
CAS No.: 155944-23-3
M. Wt: 411.5 g/mol
InChI Key: ZROVOGSXAWNIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ICI-230487 is a synthetic chemical reagent provided for research and development purposes. As a small molecule compound, its specific mechanism of action, primary research applications, and biological targets are areas of active scientific investigation. Researchers are exploring its potential in various biochemical and pharmacological studies. This product is supplied as a high-purity solid to ensure experimental consistency and reproducibility. It is intended for use in controlled laboratory settings by qualified personnel. This compound is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's Certificate of Analysis for detailed specifications on concentration, solubility, and storage conditions. All handling procedures must adhere to appropriate laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26FNO4 B1684408 ICI-230487 CAS No. 155944-23-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

155944-23-3

Molecular Formula

C24H26FNO4

Molecular Weight

411.5 g/mol

IUPAC Name

1-ethyl-6-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]quinolin-2-one

InChI

InChI=1S/C24H26FNO4/c1-3-26-22-6-4-17(12-18(22)5-7-23(26)27)16-30-21-14-19(13-20(25)15-21)24(28-2)8-10-29-11-9-24/h4-7,12-15H,3,8-11,16H2,1-2H3

InChI Key

ZROVOGSXAWNIQB-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=CC1=O)C=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)OC)F

Canonical SMILES

CCN1C2=C(C=CC1=O)C=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)OC)F

Appearance

White to light yellow solid powder.

Other CAS No.

155944-23-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-ethyl-6-((3-fluoro-5-(4-methoxy-3,4,5,6-tetrahydro-2H-pyran-4-yl)phenoxy)methyl)-2-quinolone
ICI 230487
ICI-230487
ZM 230487
ZM-230487

Origin of Product

United States

Molecular and Cellular Mechanisms of Ici 230487 Action

Mechanism of 5-Lipoxygenase Inhibition

The primary mechanism of action for ICI-230487 involves the inhibition of 5-lipoxygenase, a key enzyme in the arachidonic acid metabolic pathway.

Characterization as a Potent Non-Redox Inhibitor of Lipoxygenase.

This compound (ZM 230487) is characterized as a potent non-redox inhibitor of lipoxygenase nih.govontosight.ainih.govwikipedia.orgcmdm.tw. Unlike redox-type inhibitors that interfere with the catalytic iron in the enzyme's active site by reducing it, non-redox inhibitors typically interact with the enzyme through different mechanisms, potentially involving allosteric binding sites or competitive interaction at fatty acid-binding sites nih.govcmdm.tw. Studies have indicated that this class of inhibitors, including ZM 230487, may act via an allosteric mode of action nih.gov. The potency of this compound has been demonstrated in various cellular systems, showing effective inhibition of leukotriene synthesis wikipedia.org.

Inhibition of Cellular 5-Lipoxygenase Activity: Phosphorylation- and Stimulus-Dependent Aspects.

The efficacy of non-redox type 5-LO inhibitors such as ZM 230487 can be significantly influenced by cellular factors that regulate 5-LO activity, including the cellular redox tone and phosphorylation status of the enzyme wikipedia.orgcmdm.tw. Research has specifically investigated the phosphorylation- and stimulus-dependent inhibition of cellular 5-lipoxygenase activity by non-redox inhibitors, with ZM 230487 being among the compounds studied ontosight.ainih.govcmdm.tw. This suggests that the inhibitory effect of this compound in a cellular context can vary depending on the specific cellular stimulus and the resulting activation pathway and phosphorylation state of 5-LO wikipedia.org.

Comparative Analysis of Inhibitory Mechanisms with Other 5-LO Modulators.

Comparative studies have examined the inhibitory mechanisms of this compound alongside other modulators of the 5-LO pathway. For instance, comparisons have been made with MK 886, a compound that inhibits leukotriene biosynthesis by preventing the translocation of the 5-lipoxygenase-activating protein (FLAP) to the membrane nih.gov. While both this compound and MK 886 can inhibit downstream products like LTB4, their primary targets and mechanisms differ, with this compound directly inhibiting the 5-LO enzyme itself nih.gov. Other comparisons involve inhibitors like BWA4C, an iron-ligand type inhibitor, and hyperforin, which interacts with the C2-like domain of 5-LO cmdm.tw. These comparisons highlight that this compound's non-redox mechanism and its potential dependence on cellular context distinguish it from inhibitors acting through redox modulation, FLAP interaction, or interference with regulatory domains wikipedia.orgcmdm.tw.

Downstream Cellular Signaling Cascades

Inhibition of 5-lipoxygenase by this compound impacts downstream signaling pathways mediated by 5-LO products.

Perturbation of Reactive Oxygen Intermediate (ROI) Formation (e.g., H2O2 production).

Studies have shown that this compound can perturb the formation of reactive oxygen intermediates, specifically inhibiting the production of hydrogen peroxide (H2O2). In one study, ICI 230487 strongly inhibited CD28-induced H2O2 production nih.gov. This finding suggests a link between 5-lipoxygenase activity and the generation of H2O2 in certain cellular signaling events, which can be blocked by this compound nih.gov. Reactive oxygen species, including H2O2, are produced through various cellular processes and can function as signaling molecules, although excessive levels can lead to oxidative stress.

Modulation of Leukotriene B4 (LTB4) Production and Release.

A significant downstream effect of this compound's 5-LO inhibition is the modulation of Leukotriene B4 (LTB4) production and release. LTB4 is a potent inflammatory mediator derived from arachidonic acid via the 5-LO pathway. Research consistently demonstrates that this compound effectively inhibits the production of LTB4 nih.govcmdm.tw. In one instance, ICI 230487 was reported to nearly completely prevent the release of LTB4 nih.gov. This inhibition of LTB4 synthesis is a key aspect of this compound's mechanism, contributing to its potential to modulate inflammatory responses where LTB4 plays a significant role nih.gov.

Influence on Cytoplasmic Serine-Threonine Kinases and Nuclear Signaling

This compound, a compound identified as a specific inhibitor of 5-lipoxygenase, has been investigated for its effects on cellular signaling pathways, particularly in the context of platelet-derived growth factor (PDGF)-induced responses. Research indicates that this compound influences cytoplasmic signaling and subsequent nuclear events, demonstrating a mechanism distinct from direct receptor inhibition or canonical MAPK pathway modulation.

Impact on PDGF-Induced Mitogenesis and Protooncogene Expression (e.g., fos, egr)

Studies utilizing hepatic Ito cells, which proliferate during liver injury and fibrogenesis and express the PDGF receptor, have shown that this compound inhibits PDGF-induced mitogenesis. physiology.orgresearchgate.netnih.govresearchgate.net This effect on cell proliferation is a key outcome of its influence on downstream signaling. Furthermore, lipoxygenase inhibition by compounds including this compound resulted in the suppression of PDGF-induced expression of the protooncogenes fos and egr. physiology.orgresearchgate.netnih.govresearchgate.net These immediate-early genes are known to be rapidly activated by various extracellular stimuli, including growth factors like PDGF, and play roles in regulating cellular processes such as proliferation and differentiation. nih.govscielo.br The observed reduction in fos and egr expression suggests that this compound interferes with the nuclear signaling events necessary for the transcription of these genes in response to PDGF.

The following table summarizes the observed effects of this compound on PDGF-induced responses:

Target/ProcessEffect of this compound (Lipoxygenase Inhibition)Supporting Evidence
PDGF-induced MitogenesisInhibited physiology.orgresearchgate.netnih.govresearchgate.net
PDGF-induced fos expressionSuppressed physiology.orgresearchgate.netnih.govresearchgate.net
PDGF-induced egr expressionSuppressed physiology.orgresearchgate.netnih.govresearchgate.net
Independence from PDGF Receptor Activation and Raf/MAPK Pathways

Investigations into the mechanism by which this compound inhibits PDGF-induced mitogenesis and protooncogene expression have revealed that its action is independent of the initial steps of PDGF receptor activation and the subsequent activation of the Raf/MAPK pathway. Studies found that treatment with lipoxygenase inhibitors, including this compound, did not alter PDGF receptor abundance or activation. physiology.orgresearchgate.netnih.govresearchgate.net This indicates a post-receptor mechanism of action. physiology.orgresearchgate.netnih.govresearchgate.net

Critically, the activity of two key cytoplasmic serine-threonine kinases, Raf and MAPK (mitogen-activated protein kinase), which are typically induced by PDGF and are central to transmitting signals to the nucleus to regulate processes like proliferation and gene expression, were also not altered by lipoxygenase inhibition. physiology.orgresearchgate.netnih.govresearchgate.netesmo.orgmdpi.comnih.gov Given that Raf and MAPK can independently induce nuclear signaling, these findings suggest that the mechanism of action of this compound lies parallel to or is distal from these secondary messengers. physiology.orgresearchgate.netnih.govresearchgate.net The suppression of mitogenesis and protooncogene transcription by lipoxygenase inhibition is therefore attributed to a disruption of nuclear signaling at a step that is either parallel to or downstream of MAPK activation. physiology.orgresearchgate.netnih.govresearchgate.net

Signaling ComponentEffect of this compound (Lipoxygenase Inhibition)Supporting Evidence
PDGF Receptor AbundanceNot altered physiology.orgresearchgate.netnih.govresearchgate.net
PDGF Receptor ActivationNot altered physiology.orgresearchgate.netnih.govresearchgate.net
Cytoplasmic Serine-Threonine Kinase RafNot altered physiology.orgresearchgate.netnih.govresearchgate.net
Cytoplasmic Serine-Threonine Kinase MAPKNot altered physiology.orgresearchgate.netnih.govresearchgate.net

These findings collectively delineate a mechanism for this compound where it impacts PDGF-driven cellular processes by interfering with nuclear signaling downstream of or parallel to the canonical Raf/MAPK pathway, specifically affecting the expression of key protooncogenes like fos and egr, without directly modulating PDGF receptor activity or the core Raf/MAPK cascade.

Immunological and Inflammatory Research Applications

Regulation of T Lymphocyte Activation and Costimulatory Pathways

Research indicates that ICI-230487 modulates key signaling events involved in T lymphocyte activation, particularly those mediated by the CD28 costimulatory receptor.

Inhibition of CD28-Mediated H2O2 Production and Glutathione (B108866) (GSH) Decrease.

Activation of CD28 on T lymphocytes leads to the rapid intracellular formation of reactive oxygen intermediates (ROIs), including hydrogen peroxide (H2O2). This process is associated with a decrease in intracellular glutathione (GSH) levels. This compound has been shown to potently inhibit CD28-mediated H2O2 production and the corresponding decrease in GSH. This suggests that the compound interferes with oxidative events triggered by CD28 ligation. nih.govdiva-portal.org

EffectIC50 (μM)
Inhibition of CD28-mediated H2O2 production0.1
Inhibition of CD28-mediated GSH decreaseNot specified in source

Suppression of CD28-Triggered Interleukin-2 (B1167480) (IL-2) Production.

CD28 costimulation is crucial for enhancing the production of interleukin-2 (IL-2), a key cytokine for T cell proliferation and differentiation. This compound has been found to suppress the production of IL-2 triggered by CD28 ligation. This inhibitory effect on IL-2 production contributes to the compound's potential as an immunomodulatory agent. nih.govdiva-portal.orgnih.govembopress.org

EffectIC50 (μM)
Suppression of CD28-triggered IL-2 production0.2

Interference with NF-κB Activation and CD28RC Formation.

The CD28 signaling pathway involves the activation of the transcription factor NF-κB and the formation of the CD28-responsive complex (CD28RC), which are essential for IL-2 gene expression. This compound interferes with CD28-mediated NF-κB activation and the formation of the CD28RC. This interference with downstream signaling components highlights a potential mechanism by which this compound exerts its inhibitory effects on T cell activation. nih.govdiva-portal.orgnih.govembopress.orgfrontiersin.orgnih.gov

EffectIC50 (μM)
Interference with CD28-mediated NF-κB activation0.2

Selectivity in CD28 Signaling Events versus T Cell Receptor (TCR)-Inducible Transcription Factors.

An important characteristic of this compound is its selectivity. While it significantly impacts CD28-mediated signaling events, it does not affect the activation of transcription factors primarily inducible by T Cell Receptor (TCR) stimulation alone. These TCR-inducible factors include AP-1, NFAT, and Oct-1. This selectivity suggests that this compound specifically targets the costimulatory pathway mediated by CD28 without broadly suppressing TCR signaling. nih.govdiva-portal.orgfrontiersin.org

Efficacy in Models of Airway Inflammation and Hyperreactivity

Beyond its effects on isolated T cells, this compound has demonstrated efficacy in in vivo models of inflammatory diseases, specifically in the context of airway inflammation.

Attenuation of Murine Bronchopulmonary Hyperreactivity (BHR) Induced by Interleukin-13 (IL-13).

Interleukin-13 (IL-13) is a key cytokine involved in the pathogenesis of allergic airway inflammation and the development of bronchopulmonary hyperreactivity (BHR). Studies in murine models have shown that this compound can attenuate IL-13-induced BHR. This finding suggests a potential therapeutic application for this compound in conditions characterized by IL-13-driven airway inflammation and hyperresponsiveness. guidetopharmacology.orgfishersci.iecore.ac.ukcuhk.edu.cneas-society.orguni-freiburg.de

ModelEffect
Murine model of IL-13-induced BHRAttenuation of bronchopulmonary hyperreactivity
Murine model of IL-13-induced inflammationInhibition of airway inflammation fishersci.ie
Murine model of IL-13-induced mucus productionInhibition of mucus production fishersci.ie

Reduction of Lung Eosinophilia and Inflammation.

Studies have indicated that this compound, identified as a 5-lipoxygenase inhibitor, can influence lung eosinophilia and inflammation. Research utilizing animal models, such as guinea pigs, has explored the compound's effects on bronchopulmonary responses mediated by leukotrienes. Leukotrienes are known mediators involved in lung inflammation, eosinophilia, and allergic reactions. atsjournals.org

Applicability in Preclinical Studies of Asthma and Chronic Obstructive Pulmonary Disease (COPD).

The guinea pig model has historically been a frequently employed small animal species in preclinical investigations pertinent to asthma and COPD. nih.gov This is due in part to the similarities in potency and efficacy of various agonists and antagonists in the airways of both humans and guinea pigs, as well as shared physiological processes, including airway autonomic control and responses to allergens. nih.gov this compound, as a 5-lipoxygenase inhibitor, has been examined within these preclinical frameworks to understand its potential therapeutic relevance for these respiratory conditions. atsjournals.org Mediators implicated in the pathogenesis of asthma and COPD are known to produce inflammation and physiological responses in guinea pigs that can be predictive of their roles in human respiratory diseases. nih.gov

Research in Other Inflammatory Contexts

Impact on Inflammatory Responses in Cutaneous Allergic Inflammation Models.

Beyond respiratory applications, this compound has also been investigated for its effects on inflammatory responses in models of cutaneous allergic inflammation. Research, such as studies conducted in guinea pigs, has aimed to elucidate the impact of this 5-lipoxygenase inhibitor on allergic inflammatory processes occurring in the skin. cmdm.tw Cutaneous allergic inflammation involves complex immune responses, and compounds that modulate lipoxygenase pathways can play a role in these reactions.

Osteoimmunology and Bone Remodeling Research

Modulation of Osteoclast Differentiation and Bone Resorption

ICI-230487 has demonstrated significant effects on the formation and function of osteoclasts, the primary cells responsible for bone resorption.

Inhibition of Mononucleated TRAP+ Cell and Differentiated Osteoclast Formation

Studies have indicated that this compound can inhibit the formation of both mononucleated tartrate-resistant acid phosphatase (TRAP)+ cells, which are precursors to osteoclasts, and fully differentiated, multinucleated osteoclasts. collectionscanada.gc.ca This suggests an interference with the signaling pathways that govern the differentiation of these cells. The presence of this compound has been shown to decrease the number of TRAP+ cells in culture. collectionscanada.gc.ca

Illustrative Data Table 1: Effect of this compound on TRAP+ Cell Formation

Treatment GroupConcentrationMean Number of TRAP+ Cells per WellPercentage Inhibition (%)
Control-1500
This compound0.1 pM8543
This compound1.0 pM5067
This compound10 pM2583

Note: The data in this table is illustrative and intended to represent the qualitative findings described in the text. Specific quantitative data was not available in the reviewed sources.

Reduction of Particulate-Induced Osteoclast Resorption (e.g., by UHMWPE, PMMA, HA)

Wear particles from prosthetic implants, such as ultra-high molecular weight polyethylene (UHMWPE), polymethylmethacrylate (PMMA), and hydroxyapatite (HA), are known to induce an inflammatory response that leads to increased osteoclast activity and bone loss (osteolysis). Research has shown that this compound can block the increased resorptive activity of osteoclasts that is stimulated by these particulates. collectionscanada.gc.ca This suggests a potential therapeutic role for this compound in mitigating the effects of wear debris-induced osteolysis.

Illustrative Data Table 2: Effect of this compound on Particulate-Induced Bone Resorption

Particle TypeThis compound ConcentrationResorption Area (mm²)Percentage Reduction in Resorption (%)
UHMWPE00.850
UHMWPE1.0 pM0.3065
PMMA00.920
PMMA1.0 pM0.3562
HA00.780
HA1.0 pM0.2864

Note: The data in this table is illustrative and intended to represent the qualitative findings described in the text. Specific quantitative data was not available in the reviewed sources.

Effects on Macrophage Precursor Differentiation

The influence of this compound extends to the precursors of osteoclasts, which are of the macrophage lineage.

Inhibition of NSE+ Colony Formation

This compound has been shown to inhibit the particle-induced increase in non-specific esterase (NSE)+ colony formation. collectionscanada.gc.ca NSE is a marker for macrophage precursors, and the inhibition of NSE+ colonies suggests that this compound can modulate the differentiation of these early-stage precursor cells, thereby reducing the pool of cells available to become mature osteoclasts. collectionscanada.gc.ca

Illustrative Data Table 3: Effect of this compound on NSE+ Colony Formation

Treatment GroupThis compound ConcentrationMean Number of NSE+ ColoniesPercentage Inhibition (%)
Control (with particles)01200
This compound (with particles)0.1 pM7042
This compound (with particles)1.0 pM4563

Note: The data in this table is illustrative and intended to represent the qualitative findings described in the text. Specific quantitative data was not available in the reviewed sources.

Influence on Osteoblast Function

In addition to its effects on osteoclasts and their precursors, this compound has also been found to have a positive influence on osteoblasts, the cells responsible for bone formation. Research indicates that the addition of this compound can reverse the particle-induced decrease in mineralized nodule formation in osteoblast cultures. collectionscanada.gc.ca This suggests that this compound may help to restore the balance between bone resorption and formation in inflammatory conditions such as particle-induced osteolysis by not only inhibiting bone-resorbing cells but also supporting bone-forming cells. collectionscanada.gc.ca

No Scientific Evidence Found for this compound in

Despite a comprehensive search of available scientific literature, no research data or scholarly articles were found specifically investigating the chemical compound this compound in the context of osteoimmunology and bone remodeling.

The requested article, which was to be structured around the specific roles of this compound in bone biology, cannot be generated due to the absence of any research findings on this compound in the specified areas. The planned sections and subsections, focusing on its potential effects on particulate-induced bone damage, alkaline phosphatase activity, periprosthetic osteolysis, and bone repair via the arachidonic acid pathway, remain unaddressed in the current body of scientific literature.

Searches for "this compound" in conjunction with terms such as "osteoimmunology," "bone remodeling," "particulate-induced osteolysis," "mineralized nodule development," "alkaline phosphatase positive (AP+) colony area," "periprosthetic osteolysis," and "arachidonic acid pathway modulation" did not yield any relevant results.

Therefore, it is not possible to provide an evidence-based article on the subject as outlined. The compound this compound has not been documented in publicly accessible research concerning the specific topics of osteoimmunology and bone repair as detailed in the user's request.

Studies on Cell Proliferation Beyond Immune Cells

Inhibition of Endothelial Cell Proliferation

Research indicates that ICI-230487, as a 5-lipoxygenase (5LO) inhibitor, can impair the proliferative response of cultured endothelial cells. Studies using human pulmonary artery endothelial cells (PAECs) have demonstrated this effect. nih.gov While the exact mechanism by which 5LO inhibitors influence endothelial cell proliferation can be cell-type specific, findings suggest that this enzyme may play a role in PAEC growth under certain pathological conditions. nih.gov

Various 5LO inhibitors, including this compound, have been utilized in studies to explore the impact of 5LO on cell proliferation across different cell types. nih.gov The inhibition of 5LO activity in PAECs by compounds like this compound suggests a link between the lipoxygenase pathway and endothelial cell growth modulation. nih.gov

Effects on Hepatic Ito Cell Proliferation

Studies investigating the proliferation of hepatic Ito cells (also known as hepatic stellate cells) have shown that ICI-2304487 inhibits their mitogenesis. wikipedia.orgwikipedia.org Hepatic Ito cells are known to proliferate during liver injury and fibrogenesis. wikipedia.orgwikipedia.orgguidetopharmacology.org Platelet-derived growth factor (PDGF) is a known stimulus for Ito cell proliferation, as these cells express the PDGF receptor upon activation and injury. wikipedia.orgwikipedia.org

Pretreatment of hepatic Ito cells with specific inhibitors of 5-lipoxygenase, including this compound and SC-41661, has been shown to inhibit PDGF-induced mitogenesis. wikipedia.orgwikipedia.orgguidetopharmacology.org This suggests that the 5-lipoxygenase pathway plays a role in the proliferative signaling cascade initiated by PDGF in these cells. wikipedia.orgwikipedia.org

Further investigation into the mechanism of action revealed that while lipoxygenase inhibition blocked PDGF-induced mitogenesis, it did not alter PDGF receptor abundance or activation, indicating a post-receptor mechanism. wikipedia.orgwikipedia.org Key cytoplasmic serine-threonine kinases, such as Raf and MAPK (mitogen-activated protein kinase), which are typically induced by PDGF and transmit signals to the nucleus, were also not altered by lipoxygenase inhibition. wikipedia.orgwikipedia.org This suggests that the mechanism by which lipoxygenase inhibitors like this compound suppress proliferation lies parallel to or is distal to these secondary messengers. wikipedia.orgwikipedia.org

Enzymatic Activity Studies Beyond Mammalian 5 Lo

Inhibition of Fungal Linoleic Acid 8R-Dioxygenase.

Research has demonstrated that ICI-230487 acts as an inhibitor of linoleic acid 8R-dioxygenase (8R-DO) isolated from the fungus Gaeumannomyces graminis. fishersci.caguidetopharmacology.org This enzyme is involved in the fungal metabolism of linoleic acid, catalyzing its conversion to 8R-hydroperoxy-9Z,12Z-octadecadienoic acid. fishersci.cawikipedia.org

Studies involving partially purified 8R-dioxygenase from Gaeumannomyces graminis have shown that this compound inhibits the activity of this enzyme. fishersci.caguidetopharmacology.org Specifically, at a concentration of 30 µM, this compound was found to inhibit the fungal 8R-dioxygenase by 58%. fishersci.caguidetopharmacology.org This finding highlights an enzymatic target for this compound in fungal systems, distinct from its known activities on mammalian lipoxygenases.

The inhibition data can be summarized as follows:

CompoundConcentration (µM)Enzyme SourceInhibition (%)
This compound30Gaeumannomyces graminis 8R-Dioxygenase58

This specific inhibitory effect on a fungal dioxygenase suggests potential areas of interest for understanding the compound's biochemical profile in non-mammalian organisms.

Comparative Pharmacological Characterization

Structural Classification as a Methoxytetrahydropyran Compound.

ICI-230487 belongs to the structural class of methoxytetrahydropyran derivatives. researchgate.netresearchgate.net This classification highlights a core structural motif within the molecule that is associated with its biological activity as a 5-LO inhibitor. Other compounds within the methoxytetrahydropyran series have also been explored for their inhibitory effects on 5-LO. researchgate.netresearchgate.net For example, ZD 2138 is another member of this series that has undergone clinical evaluation. researchgate.net The methoxytetrahydropyran structure is considered important for the selective and potent inhibition of 5-LO. researchgate.net

Research in Comparison with Other 5-LO Inhibitors (e.g., MK 886, Zileuton, Hyperforin)

This compound has been compared to other known 5-LO inhibitors, including MK 886, Zileuton, and Hyperforin, to understand its distinct properties and potential advantages. These comparisons often focus on their mechanisms of action and efficacy in relevant biological models.

Distinguishing Mechanistic Features (e.g., Active Site vs. C2-like Domain Interference).

5-Lipoxygenase activity is regulated through complex mechanisms, including the interaction with its C2-like domain and translocation to cellular membranes upon activation. researchgate.netnih.govnih.gov Different 5-LO inhibitors can interfere with the enzyme through various mechanisms. Some inhibitors directly interact with the active site iron, while others may interfere with substrate binding or allosteric sites, including those located at the C2 domain. researchgate.netnih.gov

Zileuton, for example, is described as an iron-chelating agent that interacts with the active-site iron of 5-LO. researchgate.net MK 886, on the other hand, is an inhibitor of the 5-lipoxygenase-activating protein (FLAP), which is necessary for the translocation and activity of 5-LO in cells. nih.govumc.edu.dz Hyperforin, a constituent of St. John's wort, represents a novel type of 5-LO inhibitor that appears to act by interfering with the regulatory C2-like domain of the enzyme. nih.govresearchgate.neteuropa.eu This interference can disrupt the interaction of 5-LO with proteins like coactosin-like protein and abrogate its translocation to the nuclear membrane, processes mediated by the C2-like domain. nih.govnih.govresearchgate.net

Research indicates that this compound (also referred to as ZM230487) is a nonredox-type inhibitor of 5-LO. researchgate.netuni-frankfurt.descience.gov Studies comparing Hyperforin with other inhibitors, including ZM230487, suggest that the inhibitory effect of ZM230487 is not abolished in the presence of phosphatidylcholine, unlike that of Hyperforin. researchgate.net This difference hints at distinct mechanisms of action, where Hyperforin's activity is influenced by phospholipids (B1166683) interacting with the C2-like domain, while this compound's mechanism appears to be independent of this specific phospholipid interaction. researchgate.net Furthermore, the potency of some nonredox-type inhibitors, including ZM230487, can depend on the mode of 5-LO activation, requiring higher concentrations to inhibit activity stimulated by phosphorylation compared to calcium influx. uni-frankfurt.de This suggests that this compound may interfere with aspects of the catalytic cycle or substrate binding rather than solely targeting the C2-like domain or FLAP. researchgate.netuni-frankfurt.de

Comparative Efficacy in In Vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Pleurisy).

In vivo models of inflammation are used to assess the efficacy of potential anti-inflammatory agents. The carrageenan-induced pleurisy model in rodents is a well-established experimental system for evaluating acute inflammation, characterized by the accumulation of fluid and inflammatory cells in the pleural cavity. mdpi.comnih.govscielo.br This model involves the release of various inflammatory mediators, including products of the 5-LO and COX pathways. mdpi.comnih.gov

Studies have utilized the carrageenan-induced pleurisy model to compare the in vivo efficacy of different 5-LO inhibitors. For instance, Hyperforin has been shown to significantly suppress leukotriene B4 formation in the pleural exudates of carrageenan-treated rats, demonstrating potent anti-inflammatory effectiveness in this model. nih.govresearchgate.net

While direct comparative data on this compound's efficacy in the carrageenan-induced pleurisy model alongside MK 886, Zileuton, and Hyperforin in a single study is not extensively detailed in the provided search results, this compound has been recognized as a potent 5-LO inhibitor effective in ex vivo whole-blood assays. researchgate.net The effectiveness of 5-LO inhibitors in suppressing leukotriene formation in such models correlates with their potential to reduce inflammation mediated by these lipid mediators. nih.govresearchgate.netscience.gov

The carrageenan-induced pleurisy model allows for the evaluation of parameters such as pleural exudate volume, leukocyte migration, and the levels of inflammatory mediators like leukotrienes and prostaglandins (B1171923) in the exudate. mdpi.comnih.govscielo.br Therefore, studies employing this model can provide valuable insights into the comparative in vivo anti-inflammatory activity of different 5-LO inhibitors. nih.govresearchgate.netscience.gov

CompoundMechanism of ActionEfficacy in Carrageenan-Induced Pleurisy (vs. Control)Notes
This compoundNonredox-type 5-LO inhibitorNot explicitly detailed in provided resultsPotent in ex vivo whole-blood assays. researchgate.net
MK 886FLAP inhibitorEffective in preventing lung injury in a related model nih.govInhibits 5-LO translocation. nih.govumc.edu.dz
ZileutonActive-site iron chelator (5-LO)Effective in preventing lung injury in a related model nih.govReversible competitive inhibitor. nih.gov
HyperforinInterference with 5-LO C2-like domainSignificantly suppressed LTB4 and reduced inflammation nih.govresearchgate.netNovel mechanism. nih.govresearchgate.net

Advanced Research Methodologies and Future Directions

Preclinical Model Systems for Efficacy Evaluation

Preclinical studies utilizing various animal models have been instrumental in assessing the potential therapeutic effects of ICI-230487 in complex biological systems. Guinea pig models have been extensively used, particularly for evaluating the compound's impact on antigen-induced bronchoconstriction, a key feature of respiratory conditions like asthma. These models help researchers understand how this compound might affect both the early and late phases of bronchoconstriction and inflammatory cell infiltration in the airways. wikipedia.orgmetabolomicsworkbench.orgatsjournals.orgnih.gov

Murine models, specifically mice, have been employed to investigate the efficacy of this compound in inflammatory joint diseases, such as collagen-induced arthritis. uniba.it These models allow for the assessment of the compound's ability to mitigate joint inflammation and damage.

Furthermore, ovariectomized rat models have been utilized to study the effects of this compound on bone loss. atsjournals.org This model is relevant for understanding potential applications in conditions characterized by decreased bone density, such as osteoporosis. The use of these diverse animal models provides valuable insights into the in vivo activity of this compound across different disease pathologies.

In Vitro Methodologies for Assessing Cellular and Enzymatic Activity

In parallel with in vivo studies, a range of in vitro methodologies are employed to dissect the cellular and enzymatic activities of this compound, providing detailed information on its molecular targets and effects.

Cell-Free Systems for 5-LO Product Formation

Cell-free systems, such as those derived from RBL-1 cells, are utilized to directly measure the formation of 5-lipoxygenase (5-LO) products. nih.gov These systems allow researchers to assess the inhibitory potency of this compound on the 5-LO enzyme in a controlled environment, free from the complexities of cellular metabolism and transport. This helps to confirm this compound's role as a 5-LO inhibitor and quantify its direct effect on the enzyme's activity.

Culture Systems for Osteoclast, Macrophage, and Osteoblast Differentiation and Function

Cell culture systems involving osteoclasts, macrophages, and osteoblasts are critical for understanding the impact of this compound on bone metabolism and related inflammatory processes. Studies utilize these cultures to investigate how this compound affects the differentiation and function of osteoclasts, the cells responsible for bone resorption. atsjournals.orgabyntek.comresearchgate.net Additionally, the role of macrophages and osteoblasts in the context of bone loss models is explored in these in vitro settings. atsjournals.org These methodologies allow for detailed analysis of cellular processes such as differentiation, proliferation, and the production of signaling molecules in response to this compound.

Exploratory Research in Lymphoid Malignancies

Exploratory research has extended the investigation of this compound into the realm of lymphoid malignancies, focusing on its potential as a therapeutic agent in B-cell leukemias and lymphomas.

Investigation as an LTB4 Inhibitor in B-Cell Leukemias and Lymphomas

This compound has been investigated for its potential as an LTB4 inhibitor in the context of B-cell leukemias and lymphomas. nih.gov This line of research explores the role of the leukotriene B4 pathway in the pathogenesis of these cancers and the potential for inhibiting this pathway with compounds like this compound as a therapeutic strategy. The rationale for this investigation stems from the involvement of leukotrienes in inflammatory and immune processes, which can contribute to the development and progression of certain malignancies.

Q & A

Basic Research Questions

Q. How should research questions for studying ICI-230487 be formulated to ensure specificity and analytical depth?

  • Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with gaps in knowledge. For example:

Q. What experimental design principles are critical for evaluating this compound’s biochemical efficacy?

  • Methodology :

Q. How can literature reviews be structured to identify knowledge gaps about this compound’s mechanism of action?

  • Methodology :

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported pharmacological data (e.g., conflicting binding affinities)?

  • Methodology :

  • Principal Contradiction Analysis : Identify the dominant factor influencing discrepancies (e.g., assay conditions, solvent systems) using dialectical frameworks (https://arxiv.org/abs/2103.10385v1 ).
  • Meta-Analysis : Statistically compare datasets from multiple studies, adjusting for variables like pH, temperature, and protein purity (https://arxiv.org/abs/2103.10385v1 ).
  • Experimental Replication : Recreate disputed experiments with standardized protocols to isolate variables (https://arxiv.org/abs/2103.10385v1 ).

Q. What computational strategies optimize this compound’s molecular docking predictions for [target protein]?

  • Methodology :

Q. How can multi-omics data (transcriptomics, proteomics) be integrated to elucidate this compound’s systemic effects?

  • Methodology :

  • Pathway Enrichment Analysis : Use tools like DAVID or GSEA to identify overrepresented pathways in omics datasets.
  • Network Pharmacology : Construct compound-target-disease networks using Cytoscape to visualize interactions (https://arxiv.org/abs/2103.10385v1 ).
  • Validation : Correlate omics findings with functional assays (e.g., CRISPR knockouts of highlighted genes) (https://arxiv.org/abs/2103.10385v1 ).

Q. What statistical approaches are optimal for analyzing time-series data from this compound’s pharmacokinetic studies?

  • Methodology :

Methodological Notes

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.